molecular formula C9H11N3O4 B12052372 Diethyl 1,2,3-triazine-4,6-dicarboxylate

Diethyl 1,2,3-triazine-4,6-dicarboxylate

Cat. No.: B12052372
M. Wt: 225.20 g/mol
InChI Key: WSXMBZCJYIARRQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 1,2,3-triazine-4,6-dicarboxylate can be synthesized through a series of chemical reactions involving the formation of the triazine ring and subsequent esterification. One common method involves the reaction of hydrazine derivatives with diethyl oxalate under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the triazine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1,2,3-triazine-4,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the triazine ring .

Scientific Research Applications

Diethyl 1,2,3-triazine-4,6-dicarboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of diethyl 1,2,3-triazine-4,6-dicarboxylate involves its reactivity in chemical reactions. The triazine ring can participate in cycloaddition reactions, forming new chemical bonds and structures. This reactivity is due to the electron-deficient nature of the triazine ring, which makes it a suitable substrate for inverse electron demand Diels-Alder reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 1,2,3-triazine-4,6-dicarboxylate is unique due to its specific ester groups and reactivity in inverse electron demand Diels-Alder reactions. This makes it particularly useful in constructing highly functionalized nitrogen-containing heterocycles, which are valuable in various scientific and industrial applications .

Properties

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

diethyl triazine-4,6-dicarboxylate

InChI

InChI=1S/C9H11N3O4/c1-3-15-8(13)6-5-7(11-12-10-6)9(14)16-4-2/h5H,3-4H2,1-2H3

InChI Key

WSXMBZCJYIARRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN=N1)C(=O)OCC

Origin of Product

United States

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